molecular formula C9H15N3O3 B8322751 Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate

Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate

Cat. No.: B8322751
M. Wt: 213.23 g/mol
InChI Key: KDADDPOCJWTUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H15O3N3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate typically involves the reaction of tert-butyl isocyanate with 5-methyl-1,2,4-oxadiazole-3-methanol. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the carbamate or oxadiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or oxadiazole moieties.

Scientific Research Applications

Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
  • N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
  • (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
  • 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Comparison: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its tert-butyl group provides steric hindrance, potentially affecting its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate

InChI

InChI=1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13)

InChI Key

KDADDPOCJWTUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (Z)-tert-butyl 2-amino-2-(hydroxyimino)ethylcarbamate (945 mg, 5 mmol) and EtOAc (2.0 mL, 20.0 mmol) in EtOH (100 mL) was added a solution of NaOEt in EtOH (13 mL, 50.0 mmol) and refluxed for 6 h. The reaction mixture was cooled and all the solvent was evaporated under reduced pressure. The residue was dissolved in water and the aqueous layer was extracted with EtOAc. The combined organic layers were dried on Na2SO4 and concentrated to provide 1.0 g of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate.
Quantity
945 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
13 mL
Type
solvent
Reaction Step One

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